NSC 207895

Vue d'ensemble

Description

Méthodes De Préparation

XI-006 est un dérivé du nitrobenzofuroxane. La synthèse de XI-006 implique la réaction du 4-nitro-2,1,3-benzoxadiazole avec la 4-méthylpipérazine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et est effectuée à température ambiante .

Analyse Des Réactions Chimiques

XI-006 subit plusieurs types de réactions chimiques, notamment :

Oxydation : XI-006 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Le groupe nitro dans XI-006 peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : XI-006 peut subir des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

XI-006 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la chimie médicinale :

Recherche sur le cancer : XI-006 est utilisé pour étudier le rôle de MDMX dans le cancer et pour explorer le potentiel thérapeutique du ciblage de MDMX pour activer p53 et induire l'apoptose dans les cellules cancéreuses

Développement de médicaments : XI-006 sert de composé de tête pour le développement de nouveaux agents anticancéreux ciblant l'interaction MDMX-p53.

Biologie moléculaire : Les chercheurs utilisent XI-006 pour étudier les mécanismes moléculaires sous-jacents à l'activation de p53 et à la régulation de l'apoptose.

Mécanisme d'action

XI-006 exerce ses effets en inhibant l'expression de MDMX, une protéine qui régule négativement le suppresseur de tumeur p53. En inhibant MDMX, XI-006 stabilise et active p53, conduisant à l'induction de gènes pro-apoptotiques tels que PUMA, BAX et PIG3. Cette activation de p53 entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses . De plus, il a été démontré que XI-006 inhibait la division cellulaire et les régulateurs du cycle, tels que KIF20A et GPSM2 .

Applications De Recherche Scientifique

Scientific Applications of NSC 207895

This compound, also known as XI-006, is a 4-nitrobenzofuroxan derivative that has garnered interest for its potential therapeutic applications, particularly in cancer treatment . This compound functions primarily as an inhibitor of MDM2 and MDMX, key regulators of the p53 tumor suppressor protein . By targeting these proteins, this compound can modulate cell cycle progression, induce apoptosis, and affect angiogenesis .

Anticancer Applications

This compound has demonstrated potential as an anticancer agent in several types of cancer.

Ewing Sarcoma:

- This compound induces potent apoptosis in Ewing sarcoma cell lines at low micromolar concentrations .

- It dramatically increases mRNA expression levels of TP53 target genes, such as BAX, PUMA, CDKN1A, and MDM2, in Ewing sarcoma cell lines .

- The compound exhibits a tumor-specific effect, with normal human fibroblasts remaining largely unaffected at concentrations that induce apoptosis in cancer cells .

Hepatoblastoma (HB):

- Inhibition of MDM4 by this compound upregulates p53 tumor suppressor signaling, making it an effective therapeutic strategy for HB .

- This compound induces apoptosis in HB cells, as evidenced by increased PARP and Caspase-3 cleavage .

Prostate Cancer:

- This compound reduces angiogenesis by lowering VEGF levels and induces cell cycle arrest via p21 elevation in prostate cancer cells .

Leukemia:

Effects on Cell Proliferation

This compound can significantly impact cell proliferation.

- MTT assays: Show clear decreases in proliferation when HB cells are exposed to sub-IC50 concentrations of this compound .

- Gene Expression: Low doses of this compound lead to significant changes in the expression of genes like Bax, Puma, CDKN1A, and MDM2 .

- Colony Formation: In Ewing sarcoma and osteosarcoma cell lines, this compound inhibits colony formation at low concentrations, further demonstrating its anti-proliferative effects .

This compound vs. Other Inhibitors

When compared to other inhibitors like Nutlin-3a, this compound demonstrates superior efficacy in inducing cell death and apoptosis in certain cancer cell lines .

Chemogenomic Profiling

- NSC-207895 shows functional interactions with both DNA repair and replication fork complexes .

- The compound is correlated with MMS and camptothecin, suggesting it triggers the DDR pathway .

Tables of Key Findings

| Target Gene | Effect of this compound |

|---|---|

| BAX | Increased mRNA expression |

| PUMA | Increased mRNA expression |

| CDKN1A | Increased mRNA expression |

| MDM2 | Increased mRNA expression |

Cautions

Mécanisme D'action

XI-006 exerts its effects by inhibiting the expression of MDMX, a protein that negatively regulates the tumor suppressor p53. By inhibiting MDMX, XI-006 stabilizes and activates p53, leading to the induction of proapoptotic genes such as PUMA, BAX, and PIG3. This activation of p53 results in cell cycle arrest and apoptosis in cancer cells . Additionally, XI-006 has been shown to inhibit cell division and cycle regulators such as KIF20A and GPSM2 .

Comparaison Avec Des Composés Similaires

XI-006 est similaire à d'autres inhibiteurs de petites molécules qui ciblent l'interaction MDMX-p53, tels que XI-011 et XI-032. XI-006 est unique en sa capacité à induire une apoptose puissante dans les cellules cancéreuses à de faibles concentrations micromolaires . Voici quelques composés similaires :

XI-011 : Un autre inhibiteur de petite molécule qui cible MDMX et active p53.

XI-032 : Semblable à XI-006, ce composé inhibe également MDMX et active p53.

XI-006 se distingue par sa forte puissance et son efficacité à induire l'apoptose dans les cellules cancéreuses, ce qui en fait un outil précieux pour la recherche sur le cancer et le développement de médicaments .

Activité Biologique

NSC 207895, also known as XI-006, is a small-molecule inhibitor of the MDMX protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has garnered attention for its potential anti-cancer properties, particularly in the context of various malignancies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound primarily functions as an inhibitor of MDMX, leading to the activation of p53. This activation triggers a cascade of cellular responses including apoptosis and cell cycle arrest. The compound has demonstrated the following biological activities:

- Inhibition of MDMX Expression : this compound decreases both mRNA and protein levels of MDMX in cancer cells such as MCF-7 .

- Activation of p53 : The inhibition of MDMX results in increased p53 activity, which is essential for inducing apoptosis in various cancer cell lines .

- Induction of Apoptosis : The compound promotes pro-apoptotic gene expression and significantly induces cleavage of PARP, a marker for apoptosis .

Biological Activity in Cell Lines

Research has shown that this compound exhibits potent cytotoxic effects across several cancer cell lines. The following table summarizes key findings from various studies regarding its effectiveness:

| Cell Line | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|

| MCF-7 | 0.117 | MDMX inhibition | Induces apoptosis |

| HepG2 | 0.95 | MDM4 inhibition | Increases p53 activity |

| LNCaP | 0.5 - 3 | Co-treatment with Nutlin-3 | Enhanced anti-androgen effects |

| RMS Cell Lines | Not specified | Induction of apoptosis | Selective effectiveness |

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound in different cancer models:

- Breast Cancer (MCF-7 Cells) : this compound was shown to significantly reduce MDMX levels and activate p53, leading to increased apoptosis through the upregulation of pro-apoptotic genes .

- Prostate Cancer (LNCaP Cells) : In combination with Nutlin-3, this compound exhibited profound inhibitory effects on androgen-responsive prostate cancer cells, suggesting its potential as part of combination therapy .

- Rhabdomyosarcoma (RMS) : In vitro experiments indicated that this compound selectively induced apoptosis in RMS cell lines, highlighting its potential for repurposing as a treatment option in pediatric cancers .

DNA Damage Response

This compound has been characterized as a DNA-damaging agent that activates the DNA damage response (DDR) pathway. It shows strong functional interactions with DNA repair complexes and replication fork machinery . This property is crucial for its anticancer activity as it leads to cell cycle delays and enhances the therapeutic efficacy against tumors that rely on intact DNA repair mechanisms.

Propriétés

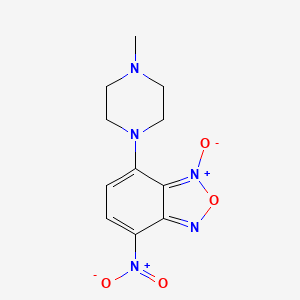

IUPAC Name |

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZDJLPWDCQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206858 | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-57-0 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.